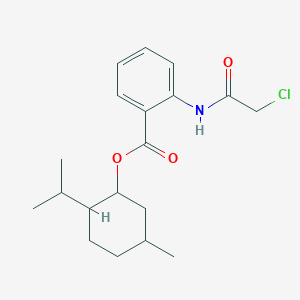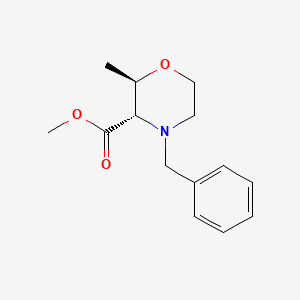
Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate, also known as MBMC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MBMC is a morpholine derivative that has a unique structure, making it a promising candidate for various research purposes. In
作用機序
The mechanism of action of Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its inhibitory effects on COX-2, this compound has been shown to have antioxidant properties, which could be beneficial in the prevention of certain diseases. Additionally, this compound has been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate for lab experiments is its relatively simple synthesis method. Additionally, this compound is a stable compound that can be easily stored and transported. However, one limitation of this compound is its potential toxicity. While this compound has been found to be relatively safe in animal studies, more research is needed to determine its safety in humans.
将来の方向性
There are several future directions for research on Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate. One potential direction is the development of new drugs based on the structure of this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various medical conditions. Finally, further studies are needed to determine the safety of this compound in humans and to identify any potential side effects.
合成法
The synthesis of Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate involves a series of steps, including the reaction of morpholine with benzyl bromide, followed by the reaction of the resulting compound with methyl chloroformate. The final product is obtained by purifying the reaction mixture using chromatography techniques. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.
科学的研究の応用
Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate has been found to have several potential applications in scientific research. One of the most promising applications is in the field of drug discovery. This compound has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, which could be useful in the treatment of various medical conditions.
特性
IUPAC Name |
methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-13(14(16)17-2)15(8-9-18-11)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURQICYALJPPBM-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCO1)CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(CCO1)CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

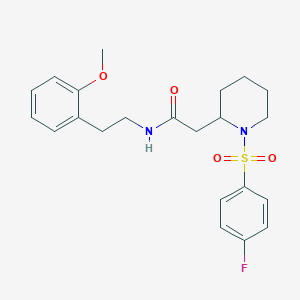
![2-(cyclopentylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2889000.png)
![3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2889001.png)
![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2889002.png)
![6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2889003.png)
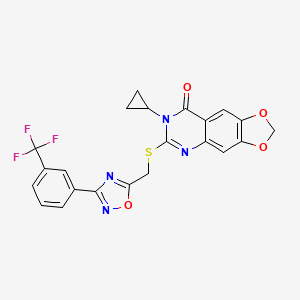
![N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide](/img/structure/B2889010.png)



![2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione](/img/structure/B2889017.png)
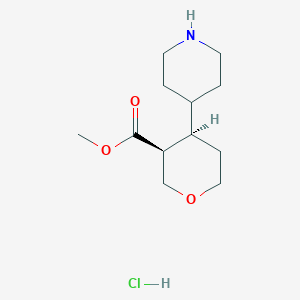
![3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2889021.png)
